molecular formula C9H13ClNO3P B2656926 2-Chloro-5-diethoxyphosphorylpyridine CAS No. 2230853-81-1

2-Chloro-5-diethoxyphosphorylpyridine

Cat. No.: B2656926
CAS No.: 2230853-81-1
M. Wt: 249.63
InChI Key: HMMXTBQAZWPHKH-UHFFFAOYSA-N
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Description

2-Chloro-5-diethoxyphosphorylpyridine is an organophosphorus compound that features a pyridine ring substituted with a chlorine atom and a diethoxyphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-diethoxyphosphorylpyridine typically involves the reaction of 2-chloropyridine with diethyl phosphite in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-Chloropyridine+Diethyl phosphiteNaHThis compound\text{2-Chloropyridine} + \text{Diethyl phosphite} \xrightarrow{\text{NaH}} \text{this compound} 2-Chloropyridine+Diethyl phosphiteNaH​this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and reaction monitoring can optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-diethoxyphosphorylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The diethoxyphosphoryl group can be oxidized to form phosphonic acids.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (e.g., methylamine) or thiols (e.g., thiophenol) in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of 2-amino-5-diethoxyphosphorylpyridine or 2-thio-5-diethoxyphosphorylpyridine.

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of 2-chloro-5-diethoxyphosphorylpiperidine.

Scientific Research Applications

2-Chloro-5-diethoxyphosphorylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites containing nucleophilic residues.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with specific biological activities.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its reactivity and functional group versatility.

Mechanism of Action

The mechanism of action of 2-Chloro-5-diethoxyphosphorylpyridine involves its interaction with molecular targets through its electrophilic chlorine atom and the diethoxyphosphoryl group. The chlorine atom can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The diethoxyphosphoryl group can participate in hydrogen bonding and other interactions, stabilizing the compound within the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-chloromethylpyridine: Another chlorinated pyridine derivative used in the synthesis of pharmaceuticals and agrochemicals.

    2-Chloro-5-methoxypyridine: A compound with a methoxy group instead of a diethoxyphosphoryl group, used in organic synthesis.

    2-Chloro-5-aminopyridine: Contains an amino group, used in the synthesis of dyes and pharmaceuticals.

Uniqueness

2-Chloro-5-diethoxyphosphorylpyridine is unique due to the presence of the diethoxyphosphoryl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-chloro-5-diethoxyphosphorylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClNO3P/c1-3-13-15(12,14-4-2)8-5-6-9(10)11-7-8/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMXTBQAZWPHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CN=C(C=C1)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClNO3P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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